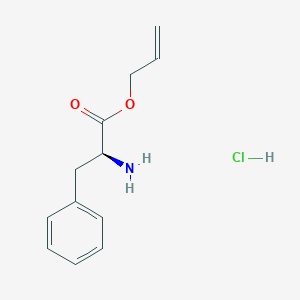

H-L-Phe-Oall HCl

Description

Contextualization of Amino Acid Derivatives in Modern Chemical Synthesis

Amino acid derivatives are fundamental components in modern chemical synthesis, serving as chiral building blocks for a vast array of complex molecules. amerigoscientific.com Their utility stems from the inherent chirality and the presence of multiple reactive functional groups—the amino group, the carboxylic acid group, and the side chain—which can be selectively modified. amerigoscientific.com The protection of the amino and carboxyl groups is a cornerstone of peptide synthesis, preventing unwanted side reactions and allowing for the controlled formation of peptide bonds.

In addition to their role in peptide synthesis, amino acid derivatives are crucial for creating peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. They are also instrumental in the total synthesis of natural products and the development of novel catalysts and functional materials. researchgate.netrsc.org The ability to introduce a wide variety of protecting groups and to modify the side chains of amino acids provides chemists with a powerful toolkit for designing and constructing molecules with specific three-dimensional structures and biological activities. amerigoscientific.com

Significance of Allyl Ester Functionality in Organic Transformations

The allyl ester is a valuable functional group in organic synthesis, primarily due to its utility as a protecting group for carboxylic acids. wikipedia.org The key advantage of the allyl ester lies in its selective removal under mild conditions, typically through palladium-catalyzed allylic substitution reactions. This orthogonality allows for the deprotection of the carboxylic acid without affecting other sensitive functional groups that might be present in the molecule, a critical consideration in multi-step syntheses.

Beyond its role as a protecting group, the allyl moiety itself can participate in a variety of carbon-carbon bond-forming reactions. These include allylation reactions, where the allyl group is transferred to a nucleophile, and ene reactions. wikipedia.org This dual reactivity enhances the synthetic utility of allyl esters, allowing for both protection and subsequent functionalization of the molecule. The development of catalytic methods for the synthesis of allylic esters directly from olefins and carboxylic acids has further expanded their importance in organic chemistry. nih.gov

Overview of Current Research Trajectories for L-Phenylalanine Allyl Ester Hydrochloride

Current research involving L-Phenylalanine allyl ester hydrochloride and related compounds is focused on several key areas. A significant trajectory is its application in peptide synthesis, where the allyl ester serves as a C-terminal protecting group. tcichemicals.com This allows for the stepwise construction of peptide chains, with the final deprotection step yielding the free carboxylic acid.

Furthermore, researchers are exploring the use of L-phenylalanine allyl ester hydrochloride in the synthesis of non-natural amino acids and peptidomimetics. The reactivity of the allyl group can be harnessed to introduce novel structural motifs, leading to the creation of molecules with unique biological properties. For instance, the allyl group can be a precursor for various other functional groups through reactions such as oxidation or hydroboration.

Another area of investigation involves the use of L-phenylalanine derivatives in asymmetric synthesis. The inherent chirality of the amino acid can be used to induce stereoselectivity in chemical reactions, making it a valuable chiral auxiliary. Research in this domain aims to develop new synthetic methodologies that leverage the stereochemical information encoded in L-phenylalanine allyl ester hydrochloride to control the formation of new stereocenters.

Finally, the compound is also utilized in the synthesis of biologically active molecules beyond peptides. For example, derivatives of L-phenylalanine have been used as starting materials in the synthesis of alkaloids and other natural products. clockss.org The combination of the phenyl group, the amino acid scaffold, and the reactive allyl ester makes H-L-Phe-OAll HCl a versatile starting material for the construction of complex molecular architectures.

| Compound Name |

| This compound |

| L-Phenylalanine Allyl Ester Hydrochloride |

| L-Phenylalanine |

| Allyl ester |

| Peptides |

| Peptidomimetics |

| Alkaloids |

Interactive Data Table: Properties of L-Phenylalanine Allyl Ester Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂·HCl | chemimpex.com |

| Molecular Weight | 241.72 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Purity (HPLC) | ≥ 99% | chemimpex.com |

| Optical Rotation | [a]²⁰D = -9 ± 2 ° (c=1 in water) | chemimpex.com |

| Storage Conditions | 0 - 8 °C | chemimpex.com |

| MDL Number | MFCD01074684 | chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBCPTZYXIHMQG-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of L Phenylalanine Allyl Ester Hydrochloride

Reactions at the Alpha-Amino Nitrogen Center

The primary amino group in H-L-Phe-OAll HCl, present as a hydrochloride salt, is a key nucleophilic center once neutralized. The salt is typically treated with a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to liberate the free primary amine for subsequent reactions.

The most important reaction at this center is acylation to form an amide bond, which is the cornerstone of peptide synthesis. masterorganicchemistry.com In a typical peptide coupling step, the free amino group of L-phenylalanine allyl ester attacks the activated carboxylic acid of an N-protected amino acid. This activation is facilitated by a variety of coupling reagents.

Common coupling reagents and their characteristics:

Carbodiimides: Reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) activate the carboxyl group by forming an O-acylisourea intermediate. acs.org To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included.

Uronium/Guanidinium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly efficient and lead to rapid coupling times with minimal racemization, especially when used with a base like DIPEA or collidine. rsc.orgnih.gov

Beyond acylation, the primary amine can participate in other transformations, such as reductive amination or multicomponent reactions like the Ugi five-center-four-component reaction (Ugi 5C-4CR), where the amino acid serves as a bifunctional component. mdpi.comopenstax.org

Table 2: Common Coupling Reagents for Acylation of Amino Esters This table summarizes widely used reagents in peptide synthesis.

| Coupling Reagent | Additive (if common) | Activating Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| EDC·HCl | HOBt or HOAt | Forms O-acylisourea, then active ester | Cost-effective, water-soluble byproducts | acs.orgnih.gov |

| DCC | HOBt | Forms O-acylisourea, then active ester | Forms insoluble DCU byproduct | masterorganicchemistry.com |

| HATU | (none required) | Forms aminium/uronium active ester | Very fast, low racemization | nih.gov |

| HCTU | (none required) | Forms aminium/uronium active ester | High efficiency, similar to HATU | rsc.org |

Stereochemical Integrity During Reactions: Epimerization Mechanisms and Suppression Strategies

Maintaining the stereochemical integrity of the α-carbon is paramount in amino acid chemistry, as loss of chirality can lead to inactive or undesired diastereomeric products. The α-proton of an activated amino acid ester is susceptible to abstraction by a base, which can lead to racemization (or epimerization in a chiral molecule) via a planar enolate or ketene (B1206846) intermediate. nih.gov

The primary mechanism for epimerization during peptide bond formation involves the cyclization of the activated carboxyl group to form a 5(4H)-oxazolone (or azlactone). The Cα-proton of this intermediate is highly acidic and rapidly equilibrates, scrambling the stereocenter. While this compound acts as the nucleophile, the risk of epimerization is highest for the N-protected amino acid that is being activated for coupling.

Strategies to suppress epimerization include:

Urethane Protecting Groups: N-protecting groups like Fmoc and Boc on the activated amino acid significantly reduce the rate of oxazolone (B7731731) formation compared to simple acyl groups. masterorganicchemistry.com

Coupling Additives: Additives like HOBt and HOAt react with the activated intermediate to form active esters. These esters are more reactive towards the amine nucleophile than they are towards intramolecular cyclization, thus favoring the desired peptide bond formation over the racemization pathway. nih.gov

N-Alkoxy Peptides: The introduction of an N-alkoxy group on the peptide backbone has been shown to confer remarkable resistance to epimerization. This is attributed to the electron-withdrawing nature of the alkoxy group, which destabilizes the transition state leading to the oxazolonium intermediate that facilitates racemization. rsc.org

Reaction Conditions: Careful control of reaction parameters is crucial. Minimizing reaction time, using the weakest possible base required, and maintaining low temperatures can significantly reduce the extent of epimerization. ucj.org.ua

Role as a Nucleophile or Electrophile in Controlled Organic Reactions

This compound possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse range of controlled reactions.

As a Nucleophile:

Nitrogen Nucleophile: The most prominent role is that of the α-amino group as a nitrogen-centered nucleophile. After neutralization, it readily attacks electrophilic centers, most notably the activated carboxyl groups of other amino acids to form peptides. masterorganicchemistry.com It can also attack other electrophiles, such as alkyl halides (N-alkylation) or aldehydes/ketones (reductive amination). openstax.orgnih.gov

Carbon (Enolate) Nucleophile: Under the influence of a strong base, the α-proton can be removed to form a chelated ester enolate. This carbon-centered nucleophile can be used in C-C bond-forming reactions, such as palladium-catalyzed allylic alkylations, to synthesize α,α-disubstituted amino acids. core.ac.ukorganic-chemistry.org

As an Electrophile:

Carbonyl Carbon: The ester carbonyl carbon is an electrophilic site. It can be attacked by strong nucleophiles, leading to transesterification or aminolysis, although this requires harsher conditions than the N-acylation pathway.

Allyl Group as an Electrophilic Precursor: In the context of its removal, the allyl group itself is converted into an electrophile. The palladium(0)-catalyzed formation of the η³-allyl-palladium complex generates a potent electrophilic species that is readily attacked by the scavenger nucleophile, completing the deprotection. acs.orgnih.gov

Table 3: Nucleophilic and Electrophilic Sites of H-L-Phe-OAll

| Site | Character | Typical Reaction | Description | Reference |

|---|---|---|---|---|

| α-Amino Group (NH₂) | Nucleophile | Acylation / Peptide Coupling | Attacks activated carboxyls to form amide bonds. | masterorganicchemistry.com |

| α-Carbon (as enolate) | Nucleophile | Allylic Alkylation | Forms a C-C bond at the α-position. | organic-chemistry.org |

| Ester Carbonyl (C=O) | Electrophile | Transesterification / Hydrolysis | Susceptible to attack by strong nucleophiles. | mdpi.com |

| Allyl Group (via Pd) | Electrophile | Deprotection | Forms an electrophilic η³-allyl-Pd complex. | acs.org |

Kinetic Studies of Key Reactions and Rate-Determining Steps

While specific kinetic data for every reaction of this compound is not extensively documented, the principles can be understood from studies on analogous systems.

Gas-Phase Elimination: Kinetic studies on the gas-phase elimination of L-phenylalanine ethyl ester hydrochloride have shown the reaction to be homogeneous, unimolecular, and following a first-order rate law. researchgate.net The elimination leads to the formation of the amino acid and ethylene. researchgate.net This provides a model for understanding the thermal stability and decomposition pathways of similar amino acid ester salts.

Table 4: Arrhenius Equation for Gas-Phase Elimination of L-Phenylalanine Ethyl Ester Hydrochloride This data is for the ethyl ester, serving as a kinetic model for the structurally similar allyl ester.

| Compound | Arrhenius Equation (log k₁ (s⁻¹)) | Temperature Range (°C) | Pressure Range (Torr) | Reference |

|---|---|---|---|---|

| L-Phenylalanine ethyl ester hydrochloride | (12.49 ± 0.09) - (194.4 ± 1.1) kJ mol⁻¹ / (2.303 RT) | 339 - 451 | 8 - 108 | researchgate.net |

Kinetics of Solution-Phase Reactions:

Esterification: For Fischer-Speier esterification, kinetic studies indicate that the protonation of the carboxylic acid by the acid catalyst can be the rate-determining step. mdpi.com

Peptide Coupling: The rate of peptide bond formation is complex and depends on the concentrations of the amino component (e.g., H-L-Phe-OAll), the carboxyl component, the coupling reagent, and the base. The rate-determining step is typically the attack of the amine nucleophile on the activated ester intermediate.

Oxidation: Kinetic investigations into the oxidation of L-phenylalanine have revealed complex dependencies. For instance, in one study of oxidation by Cu(III), the reaction showed first-order dependence on the oxidant and catalyst, but a fractional order dependence on the concentration of L-phenylalanine and hydroxide (B78521) ions. researchgate.net This highlights that reaction rates are highly sensitive to the specific mechanism and conditions.

Palladium-Catalyzed Deprotection: The rate-determining step in the cleavage of the allyl ester can vary. It may be the initial oxidative addition of Pd(0) to the allyl ester or the subsequent nucleophilic attack by the scavenger on the η³-allyl-palladium intermediate, depending on the relative concentrations and reactivity of the species involved.

Applications of L Phenylalanine Allyl Ester Hydrochloride in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of L-phenylalanine makes its derivatives, including the allyl ester hydrochloride, valuable starting materials in asymmetric synthesis. This field of chemistry focuses on the selective production of one enantiomer of a chiral molecule, which is crucial in pharmaceuticals where different enantiomers can have vastly different biological activities. lookchem.com The L-configuration of H-L-Phe-OAll HCl serves as a chiral template, guiding the formation of new stereocenters in a predictable manner.

One notable application is in the synthesis of alkaloids, such as (+)-preussin. In a multi-step synthesis, N-carbobenzoxy-L-phenylalaninal, derived from L-phenylalanine, reacts with allyltrimethylsilane (B147118) to produce a key intermediate with high diastereoselectivity. clockss.org This demonstrates how the stereocenter from the parent amino acid dictates the stereochemical outcome of subsequent reactions, a fundamental principle in using chiral building blocks. clockss.org The use of such chiral precursors is a common strategy to construct complex, biologically active molecules with defined stereochemistry. clockss.org

The application of amino acid derivatives as chiral building blocks is a well-established strategy in the synthesis of a wide range of organic compounds, including pharmaceuticals. lookchem.comrenyi.hu The specific stereochemistry of the starting amino acid is transferred to the final product, which is essential for its intended biological function. lookchem.com

Application in Peptide Synthesis Methodologies

The primary application of this compound lies in the synthesis of peptides, which are short chains of amino acids linked by peptide bonds. The allyl ester serves as a protecting group for the carboxylic acid functionality of phenylalanine, preventing it from reacting while the amino group is coupled with another amino acid.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a widely used technique where a peptide chain is assembled on a solid support, typically a resin. google.comlsu.edu this compound, often after N-terminal protection (e.g., with Fmoc or Boc), can be attached to the resin, and the peptide chain is elongated by sequentially adding other amino acids. google.com The allyl protecting group is advantageous in SPPS because it is orthogonal to many other protecting groups used for the N-terminus and amino acid side chains. google.compeptide.com This orthogonality means that the allyl group can be selectively removed without affecting other protecting groups, allowing for specific modifications of the peptide while it is still attached to the resin. google.compeptide.com

For instance, the allyl group is stable to the basic conditions used to remove the Fmoc group and the acidic conditions used for Boc group removal. peptide.com The removal of the allyl group is typically achieved using a palladium catalyst, such as tetrakistriphenylphosphine palladium(0). google.compeptide.com This selective deprotection is particularly useful for the synthesis of cyclic peptides, branched peptides, and other complex peptide structures on a solid support. google.comresearchgate.net

| Feature | Description | Reference |

| Resin Attachment | The N-protected H-L-Phe-OAll can be anchored to various solid supports like polystyrene or polyethylene (B3416737) glycol-polystyrene graft copolymers. | google.com |

| Orthogonality | The allyl protecting group is compatible with common N-terminal protecting groups like Fmoc and Boc, allowing for selective deprotection. | google.compeptide.com |

| Deprotection | The allyl group is typically removed using a soluble organopalladium catalyst. | google.com |

| Applications | Enables the synthesis of complex peptides such as cyclic and branched peptides directly on the solid support. | google.comresearchgate.net |

Solution-Phase Peptide Synthesis (LPPS) Approaches

In solution-phase peptide synthesis (LPPS), all reactions are carried out in a solvent. This compound is also utilized in this methodology. researchgate.net Similar to SPPS, the allyl ester protects the C-terminus while the N-terminus is coupled. LPPS is often used for the large-scale synthesis of peptides and for the preparation of peptide fragments that can be later joined together. researchgate.net The principles of protecting group strategy and coupling reactions are fundamental to both SPPS and LPPS. researchgate.net

Orthogonal Protecting Group Compatibility (e.g., Fmoc, Boc, pNZ)

The success of complex peptide synthesis relies heavily on the use of orthogonal protecting groups, which can be removed under specific conditions without affecting others. biosynth.com The allyl group of this compound is a key component of this strategy. google.comiris-biotech.de

Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group is commonly used for the α-amino group. biosynth.com The allyl ester is stable to the piperidine (B6355638) solution used for Fmoc removal, making the Fmoc/allyl combination a popular orthogonal pair in SPPS. peptide.com

Boc (tert-butyloxycarbonyl): This acid-labile protecting group is another common choice for N-terminal protection. sigmaaldrich.compeptide.com The allyl ester is stable to the trifluoroacetic acid (TFA) used to remove the Boc group. peptide.commasterorganicchemistry.com

pNZ (p-nitrobenzyloxycarbonyl): This protecting group is removable under neutral conditions via reduction. luxembourg-bio.comub.eduluxembourg-bio.com The allyl group is stable to the conditions used for pNZ removal, adding another layer of orthogonality for the synthesis of highly complex peptides. luxembourg-bio.comluxembourg-bio.com

The compatibility of the allyl group with these and other protecting groups allows for the strategic and selective deprotection of different parts of a peptide, enabling the synthesis of modified and complex peptide architectures. google.comluxembourg-bio.com

| Protecting Group | Removal Condition | Allyl Group Stability | Reference |

| Fmoc | Base (e.g., Piperidine) | Stable | peptide.combiosynth.com |

| Boc | Acid (e.g., TFA) | Stable | peptide.commasterorganicchemistry.com |

| pNZ | Reduction | Stable | luxembourg-bio.comluxembourg-bio.com |

Oligopeptide Synthesis and Controlled Polymerization Studies

This compound and similar amino acid esters are used in the synthesis of oligopeptides, which are short peptide chains. acs.orgnih.gov Enzymatic methods, for instance, have been explored for the oligomerization of amino acid esters. acs.orgnih.gov

Furthermore, derivatives of L-phenylalanine have been employed in controlled polymerization studies to create polypeptides. rsc.orgillinois.edu For example, the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) derived from amino acids allows for the synthesis of polypeptides with defined lengths and compositions. illinois.edumdpi.com While not directly involving this compound, these studies highlight the broader importance of phenylalanine derivatives in polymer chemistry. The ability to control the polymerization process opens up possibilities for creating novel biomaterials with specific properties. rsc.org

Construction of Heterocyclic and Polycyclic Architectures

Beyond linear and cyclic peptides, derivatives of L-phenylalanine are instrumental in constructing more complex heterocyclic and polycyclic scaffolds. The chiral center and functional groups of phenylalanine can be manipulated to form ring structures, which are common motifs in natural products and pharmaceuticals.

An example is the synthesis of the pyrrolidine (B122466) alkaloid (+)-preussin. clockss.org The synthesis starts with a derivative of L-phenylalanine and proceeds through a series of reactions, including an olefin addition and an epoxidation, to form the pyrrolidine ring system. The stereochemistry of the final product is controlled by the initial stereocenter of the L-phenylalanine. clockss.org This illustrates how a simple chiral amino acid can be elaborated into a complex, polycyclic molecule with high stereocontrol. clockss.org

Derivatization Strategies for Functionalization and Conjugation

L-Phenylalanine allyl ester hydrochloride (this compound) is a versatile building block in synthetic chemistry, prized for its bifunctional nature which allows for a wide array of derivatization strategies. The presence of a primary amine at the N-terminus and an allyl ester at the C-terminus provides two distinct reactive sites for chemical modification. These modifications are strategically employed to introduce new functional groups, enabling the conjugation of the phenylalanine moiety to other molecules, including peptides, polymers, and surfaces, or to facilitate complex molecular constructions like peptide cyclization.

The primary amine serves as a nucleophilic handle for a variety of functionalization reactions, while the allyl ester group acts as a selectively cleavable protecting group that can also participate in addition reactions. peptide.commdpi.com This dual reactivity is fundamental to its application in fields such as peptide synthesis and bioconjugation.

N-Terminal Functionalization

The free primary amine of L-Phenylalanine allyl ester is a prime target for derivatization, especially after neutralization of the hydrochloride salt. These reactions are crucial for peptide bond formation and for attaching various labels or functional moieties.

Acylation with N-Hydroxysuccinimide (NHS) Esters: One of the most common methods for amine modification is acylation using N-hydroxysuccinimide (NHS) esters. nih.gov This reaction is highly efficient and forms a stable amide bond. It is a cornerstone of bioconjugation for labeling proteins and peptides. wikipedia.orgnih.gov The reaction typically proceeds in polar aprotic solvents at a pH between 7.2 and 9, where the primary amine is sufficiently deprotonated and nucleophilic. wikipedia.org

Reaction with Isothiocyanates: Isothiocyanates, such as phenyl isothiocyanate (PITC) or allyl isothiocyanate (AITC), react with the primary amine to yield stable thiourea (B124793) derivatives. nih.govrsc.org This chemistry is famously used in Edman degradation for peptide sequencing and has been adapted for various conjugation and derivatization applications. nih.gov

Fmoc Protection: For solid-phase peptide synthesis (SPPS), the N-terminus is commonly protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. csic.esmasterorganicchemistry.com This derivatization renders the amine unreactive during the coupling of the subsequent amino acid. The Fmoc group is base-labile and can be selectively removed with a piperidine solution without affecting the acid-labile side-chain protecting groups or the allyl ester at the C-terminus. peptide.com

Reductive Amination: The primary amine can react with aldehydes or ketones to form a Schiff base, which is then reduced to a secondary amine. nih.gov This two-step process, known as reductive amination, is a highly effective method for N-alkylation and conjugation.

Table 1: N-Terminal Derivatization Reactions of L-Phenylalanine Allyl Ester

| Reagent Class | Example Reagent | Resulting Linkage/Group | Primary Application |

| Activated Esters | N-Hydroxysuccinimide (NHS) ester | Amide | Bioconjugation, Peptide Labeling |

| Isothiocyanates | Phenyl isothiocyanate (PITC) | Thiourea | Derivatization for Analysis, Conjugation |

| Carbamates | Fmoc-OSu | Fmoc (Carbamate) | N-terminal Protection in SPPS |

| Aldehydes/Ketones | Generic Aldehyde (R-CHO) | Secondary Amine | N-alkylation, Conjugation |

Reactions Involving the Allyl Ester Group

The allyl ester at the C-terminus is not merely a passive protecting group; its unique reactivity is central to its utility in complex synthesis.

Palladium-Catalyzed Deprotection: The most significant reaction of the allyl ester is its selective cleavage using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). csic.esmdpi.com This deprotection is orthogonal to many other protecting groups used in peptide synthesis, including Fmoc and t-butyl esters, meaning it can be removed under neutral conditions without affecting them. peptide.com This strategy is frequently used to expose the C-terminal carboxylic acid for on-resin peptide cyclization or fragment condensation. peptide.comcsic.es

Thiol-Ene "Click" Reaction: The double bond of the allyl group can participate in radical-mediated thiol-ene reactions. mdpi.com This "click chemistry" approach allows for the efficient and specific conjugation of thiol-containing molecules (e.g., cysteine-containing peptides, thiol-modified labels) directly to the C-terminus of the phenylalanine ester under mild conditions, often initiated by light or a radical initiator. mdpi.com

Palladium-Catalyzed Allylic Alkylation: The allyl moiety can undergo palladium-catalyzed allylic alkylation reactions, where a nucleophile attacks the allyl group. d-nb.info This allows for the introduction of various substituents, further expanding the functionalization possibilities of the molecule.

Table 2: Derivatization and Conjugation Reactions at the Allyl Ester Terminus

| Reaction Type | Reagents | Outcome | Primary Application |

| Deprotection | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Free Carboxylic Acid | Peptide Cyclization, Fragment Condensation |

| Thiol-Ene Reaction | Thiol (R-SH), Radical Initiator | Thioether Conjugate | C-terminal Conjugation, Material Functionalization |

| Allylic Alkylation | Pd(0) Catalyst, Nucleophile | C-C or C-N Bond Formation | Synthesis of complex derivatives |

Conjugation Strategies in Complex Molecule Synthesis

The functionalization of this compound is ultimately aimed at its conjugation into larger, more complex molecular architectures.

Solid-Phase Peptide Synthesis (SPPS): In SPPS, an Fmoc-protected version of L-phenylalanine allyl ester can be coupled to a resin-bound peptide chain. csic.es The allyl ester protects the C-terminus of the phenylalanine residue. After the desired peptide sequence is assembled, the allyl group can be selectively removed to enable on-resin cyclization between the newly freed C-terminus and an N-terminal or side-chain amine. peptide.comcsic.es

Bioconjugation to Proteins and Surfaces: The N-terminal amine of L-phenylalanine allyl ester can be modified with a reporter molecule (e.g., a fluorophore) or a reactive handle (e.g., biotin, azide). acs.org This derivatized amino acid can then be incorporated into a peptide sequence. The resulting peptide is thus functionalized at a specific position, allowing it to be conjugated to proteins or immobilized on surfaces for diagnostic or purification purposes. For instance, a peptide containing a functionalized phenylalanine can be attached to an NHS-activated surface through one of its available amine groups.

Synthesis of Functionalized Polymers: Derivatized L-phenylalanine esters can be grafted onto polymer backbones. For example, researchers have coupled amino acid methyl esters to poly(L-lysine isophthalamide) to create pH-responsive polymers, demonstrating a strategy that is equally applicable to allyl esters for creating functional materials. researchgate.net

By leveraging these diverse derivatization and conjugation strategies, this compound serves as a powerful and adaptable tool for the synthesis of sophisticated peptides, bioconjugates, and functional materials.

Catalytic Transformations Mediated by L Phenylalanine Allyl Ester Hydrochloride or Its Derivatives

Palladium-Catalyzed Reactions

The allyl group is a crucial protecting group for carboxylic acids, particularly in peptide synthesis. ajol.info Its removal is often accomplished through palladium-catalyzed reactions. ajol.infoorganic-chemistry.org Various methods have been developed for the deprotection of allyl esters, with palladium(0) complexes in the presence of a nucleophilic scavenger being highly effective. ajol.info

A common method for the deallylation of allyl esters involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophile that acts as an allyl group acceptor. google.com Pyrrolidine (B122466) and piperidine (B6355638) have been shown to be effective nucleophiles for this transformation. google.com Another approach utilizes morpholine (B109124) as the acceptor nucleophile in the presence of a palladium catalyst. google.com The use of soluble organopalladium catalysts, like tetrakis(triphenylphosphine)palladium(0), is particularly advantageous for automated peptide synthesis. google.com Additionally, a process using a sulfinic acid compound in the presence of a palladium catalyst has been developed for the removal of allyl and allyloxycarbonyl protecting groups. google.com Phenylsilane (B129415) can also be employed as a scavenger in palladium-catalyzed deprotection of Alloc-protected amines. researchgate.net

| Catalyst System | Nucleophile/Scavenger | Substrate Type | Reference |

| Tetrakis(triphenylphosphine)palladium(0) | Pyrrolidine or Piperidine | Allyl esters of carboxylic acids | google.com |

| Tetrakis(triphenylphosphine)palladium(0) | Morpholine | Allyl esters | google.com |

| Soluble Organopalladium Catalyst | Not specified | Allyl-protected amino acid derivatives | google.com |

| Palladium Catalyst | Sulfinic acid compound | Allyl and allyloxycarbonyl protected compounds | google.com |

| Tetrakis(triphenylphosphine)palladium(0) | Phenylsilane | Alloc-protected amines | researchgate.net |

Derivatives of L-phenylalanine allyl ester are instrumental in palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. Chiral imines derived from optically active α-amino acid allyl esters, including the phenylalanine derivative, have been used in asymmetric α-allylations of carbonyl compounds. oup.com These reactions, catalyzed by palladium complexes like tetrakis(triphenylphosphine)palladium, produce optically active α-allyl ketones in good yields and with high enantiomeric excess. oup.com

Chelated amino acid ester enolates are effective nucleophiles in palladium-catalyzed allylic alkylations, reacting quickly at low temperatures. nih.gov Furthermore, a three-component reaction involving diazo compounds, amines, and allyl esters, catalyzed by a palladium complex, allows for the synthesis of α,α-disubstituted α-amino acid derivatives. chemrxiv.orgchemrxiv.org This method demonstrates high selectivity for the desired aminoallylation product. chemrxiv.orgchemrxiv.org

In the realm of C-N bond formation, palladium catalysts facilitate the allylic substitution of bifunctional substrates containing a vinyl boronate ester and an allylic acetate (B1210297) with various amines, including morpholine and benzylamine, to form 2-B(pin)-substituted allylic amines. nih.gov

Cyclopalladation, the intramolecular activation of a C-H bond by a palladium center to form a palladacycle, is a well-established reaction for derivatives of phenylalanine esters. The hydrochloride salt of L-phenylalanine methyl ester reacts with palladium(II) acetate to form a dimeric ortho-palladated complex. researchgate.netresearchgate.netacs.org The use of the hydrochloride salt has been shown to have a favorable effect on the cyclopalladation process. researchgate.net These cyclopalladated complexes can undergo subsequent reactions, such as the insertion of allenes into the palladium-carbon bond, leading to the formation of η3-allyl complexes and ultimately tetrahydro-3-benzazepines. researchgate.net

The study of cyclopalladation has been extended to various imines derived from phenylalanine esters. sci-hub.st For instance, Schiff bases formed from phenylalanine esters and benzaldehydes react with palladium acetate to yield chloro-bridged five-membered endo-metallacycles. sci-hub.st These palladacycles can further react with ligands like triphenylphosphine (B44618) to form mononuclear complexes. sci-hub.st The reactivity of the palladium-carbon bond in these complexes has been explored, including insertions of unsaturated molecules like alkynes and alkenes. orcid.orgacs.org For example, the sequential insertion of diphenylacetylene (B1204595) and then styrene (B11656) or ethyl acrylate (B77674) into the Pd-C bond of metalated phenethylamines results in the formation of η3-allyl species. acs.org

Carbon-Carbon and Carbon-Nitrogen Bond-Forming Reactions

Other Transition Metal-Catalyzed Processes (e.g., Nickel-Catalyzed Transformations)

Beyond palladium, nickel-catalyzed reactions have emerged as powerful tools for transforming amino acid derivatives. Nickel catalysis has been successfully applied to the deaminative allenylation of amino acid derivatives, coupling them with terminal alkynes. acs.orgnih.gov This process is facilitated by a well-designed amide-type NN2 pincer ligand and demonstrates broad substrate scope and functional group tolerance. acs.orgnih.gov

Another significant nickel-catalyzed transformation is the decarbonylation of α-amino acid thioesters to produce α-aminosulfides, which are valuable in pharmaceuticals and synthetic chemistry. organic-chemistry.org This method shows excellent chemoselectivity and is scalable. organic-chemistry.org Furthermore, nickel-catalyzed deaminative (hetero)arylation of amino acid derivatives with arylboroxines provides a route to chiral benzylamines. organic-chemistry.orgresearchgate.net This asymmetric decarboxyarylation of NHP esters derived from α-amino acids proceeds with high enantioselectivity under mild conditions. organic-chemistry.org

Enzyme-Catalyzed Reactions (e.g., Protease-Catalyzed Oligomerization)

Enzymes, particularly proteases, offer a green and highly selective alternative for the synthesis of peptides and oligopeptides from amino acid esters. The protease-catalyzed oligomerization of hydrophobic amino acid esters, such as L-phenylalanine ethyl ester hydrochloride, has been studied extensively. acs.orgnih.gov Enzymes like bromelain (B1164189), papain, and α-chymotrypsin have been shown to catalyze this reaction. acs.orgnih.govmdpi.comresearchgate.net

The use of water-miscible organic cosolvents can enhance the reaction by creating a homogeneous environment, leading to higher yields of the oligo(L-Phe). acs.orgnih.gov For example, in the presence of methanol, the yield of oligo(L-Phe) catalyzed by bromelain increased significantly. acs.orgnih.gov The reaction conditions, including pH, temperature, and enzyme concentration, can be optimized to control the yield and the average degree of polymerization (DPavg) of the resulting oligopeptides. acs.orgnih.gov Papain, in particular, has been used for the homo- and co-oligomerization of various hydrophobic amino acids, including phenylalanine. mdpi.comresearchgate.net

| Enzyme | Substrate | Key Findings | Reference |

| Bromelain | L-Phenylalanine ethyl ester hydrochloride | Use of organic cosolvents improves yield. | acs.orgnih.gov |

| Papain | L-Phenylalanine methyl ester | Effective for homo- and co-oligomerization. | mdpi.comresearchgate.net |

| α-Chymotrypsin | L-Phenylalanine ethyl ester hydrochloride | Catalyzes oligomerization. | researchgate.net |

Development of Chiral Ligands from L-Phenylalanine Allyl Ester Hydrochloride Derivatives

The inherent chirality of L-phenylalanine makes its derivatives, including the allyl ester, valuable starting materials for the synthesis of chiral ligands for asymmetric catalysis. rsc.org These ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions.

A common strategy involves the conversion of amino acids into chiral β-aminophosphine ligands. rsc.org These ligands have proven effective in various asymmetric transformations, including palladium-catalyzed allylic substitutions. rsc.org The synthesis often starts from natural amino acids, which are converted to amino alcohols and subsequently to β-aminophosphines. rsc.org

Furthermore, chiral phosphine (B1218219) ligands containing amino acid moieties have been synthesized by phosphination of fluorinated phenylglycine and alanine (B10760859) derivatives. tandfonline.com The development of P-stereogenic aminophosphines, which can be assembled from primary aminophosphines and phosphinous acids, has led to highly effective ligands like MaxPHOS and MaxPHOX. acs.org These ligands have been successfully applied in asymmetric hydrogenation and other reactions. acs.org The modular nature of these syntheses, often combining an amino acid, an amino alcohol, and a phosphine source, allows for the creation of diverse ligand libraries for screening in various catalytic applications. acs.orgpnas.org

Theoretical and Computational Investigations of L Phenylalanine Allyl Ester Hydrochloride Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for mapping out the potential energy surfaces of chemical reactions. nih.gov This allows for the identification of reactants, products, transition states, and intermediates, thereby elucidating detailed reaction mechanisms. For H-L-Phe-OAll HCl, such calculations can clarify the pathways of key reactions like hydrolysis, transesterification, and peptide bond formation.

Studies on the hydrolysis of amino acid esters, for example, have utilized DFT to explore the catalytic role of metal complexes. ekb.egresearchgate.netekb.eg These calculations can determine the geometry of the substrate-catalyst complex and compute the activation energy barriers for the reaction. ekb.eg For the base hydrolysis of an amino acid ester, the mechanism often involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. researchgate.net Quantum chemical calculations can model the transition state of this step and predict the reaction rate. nih.gov The calculated activation energies can then be used to assess the feasibility of different proposed mechanisms. diva-portal.org

For instance, in the palladium-catalyzed hydrolysis of glycine (B1666218) methyl ester, DFT calculations (B3LYP/LANL2DZ level) were used to model the reaction pathway. The process involves the coordination of the ester to the palladium complex, followed by a rate-determining attack by a hydroxide ion. ekb.egekb.eg The calculated energies help to rationalize the catalytic efficiency and the influence of the ester's structure on the reaction rate. ekb.eg A similar approach could be applied to understand the reactivity of the allyl ester group in this compound under various catalytic conditions.

Table 1: Representative Calculated Energies for the Base Hydrolysis of Coordinated Amino Acid Esters This table presents example data from a study on glycine methyl ester (GME) and methionine methyl ester (MME) to illustrate the type of information obtained from DFT calculations. ekb.eg

| Species | Total Energy (a.u.) at B3LYP/LANL2DZ ekb.eg |

|---|---|

| Glycine Methyl Ester (GME) | -435.59 |

| [Pd(TMPDA)GME]²+ | -839.88 |

| Methionine Methyl Ester (MME) | -808.73 |

| [Pd(TMPDA)MME]²+ | -1213.04 |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum mechanics is ideal for studying the details of bond-breaking and bond-forming, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of molecules in the solution phase over time. MD simulations model a system of many molecules (the solute and the solvent) by applying classical mechanics, allowing researchers to observe solvation, aggregation, and conformational changes. researchgate.net

For this compound in an aqueous solution, MD simulations can reveal how water molecules arrange themselves around the charged amine group, the polar ester, and the hydrophobic phenyl ring. Such simulations have been performed on L-phenylalanine and its derivatives to understand their interactions with water, ions, and biological membranes. researchgate.netnih.gov For example, MD simulations of the Na+-phenylalanine complex in water have shown that the cation-π interaction between the sodium ion and the phenyl ring is significant and can compete with the solvation of the ion by water molecules. nih.gov This highlights the complex interplay of forces that govern the molecule's behavior.

MD simulations can also provide insight into how this compound interacts with other molecules or surfaces. Studies have combined MD simulations with experimental techniques to show that L-phenylalanine can intercalate into lipid monolayers, affecting their structure and permeability. researchgate.netaip.org These simulations provide a molecular-level picture of the interactions driving this process.

Table 2: Typical Parameters for Molecular Dynamics (MD) Simulations of Phenylalanine Derivatives in Aqueous Solution This table provides a general overview of parameters commonly used in MD simulations of biomolecules.

| Parameter | Typical Value/Method | Description |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS, OPLS | Defines the potential energy function for interatomic interactions. nih.gov |

| Water Model | TIP3P, SPC/E | A simplified model to represent water molecules in the simulation. |

| Simulation Box | Cubic or Rectangular with Periodic Boundary Conditions | The volume containing the molecules, replicated in space to simulate a bulk system. |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | The thermodynamic conditions under which the simulation is run. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The duration over which the system's trajectory is calculated. nih.gov |

Conformational Analysis and Prediction of Stereoselectivity

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity, particularly for chiral molecules like this compound. Computational methods are extensively used to explore the conformational landscape of molecules, identifying the most stable arrangements of atoms. nih.govusp.br For phenylalanine and its esters, the key degrees of freedom are the rotations around the backbone (Φ, Ψ) and side-chain (χ) dihedral angles.

Computational studies on L-phenylalanine and its methyl ester have identified several low-energy conformers. nih.govusp.brresearchgate.net The relative stability of these conformers is determined by a delicate balance of non-covalent interactions, including hydrogen bonds, steric repulsion, and hyperconjugative interactions. nih.govusp.br For example, interactions between the amine group, the ester, and the phenyl ring can lead to specific folded or extended conformations being preferred. nih.gov These theoretical predictions can be validated by comparison with experimental data from techniques like NMR spectroscopy. usp.br

Understanding the conformational preferences of this compound is essential for predicting the stereoselectivity of its reactions. In asymmetric catalysis, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. acs.org Computational modeling of the substrate-catalyst complex can reveal why one transition state is favored over another. For instance, in the rhodium-catalyzed hydrogenation of phenylalanine derivatives, molecular mechanics methods have been successfully used to predict the enantiomeric excess (ee) by calculating the energies of the competing reaction pathways. acs.org The conformation of the substrate as it binds to the chiral catalyst is a key determinant of the final product's stereochemistry. d-nb.info

Table 3: Example of Calculated Relative Energies of L-Phenylalanine Conformers in Vacuum This table is based on data for L-phenylalanine (PheN) to illustrate how computational methods are used to compare the stability of different molecular shapes. nih.gov

| Conformer | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) nih.gov | Key Stabilizing Interactions nih.gov |

|---|---|---|

| PheN1 | 0.00 | OH···N hydrogen bond, NH···π interaction |

| PheN2 | 0.31 | OH···N hydrogen bond |

| PheN3 | 0.74 | NH···O=C hydrogen bond, CH···π interaction |

Computational Design Principles for Novel Catalysts and Sustainable Processes

Computational chemistry is not only used to analyze existing systems but also to design new ones. This is particularly impactful in the development of novel catalysts and more sustainable chemical processes. nih.gov By understanding the principles of molecular recognition and catalysis, scientists can computationally design enzymes or synthetic catalysts with desired activities and selectivities. ub.edubiorxiv.org

For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can guide the design of better catalysts. For example, artificial enzymes for ester hydrolysis can be designed by placing a catalytic triad (B1167595) (e.g., Ser-His-Asp) onto a stable protein scaffold. ub.edubiorxiv.orgacs.org Computational modeling helps to position these residues with the sub-angstrom precision needed for efficient catalysis. nih.gov Similarly, computational screening can accelerate the discovery of organometallic catalysts for reactions like asymmetric hydrogenation or amination. acs.orgnih.gov

The principles of green chemistry aim to reduce waste and energy consumption. Computational modeling supports these goals by enabling the design of more efficient and selective catalytic processes. mdpi.com For example, developing chemoenzymatic processes, where chemical and enzymatic steps are combined, can lead to more sustainable routes for producing valuable chemicals. colab.wsacs.org Computational studies can help optimize the compatibility of the different reaction steps. Furthermore, designing processes that operate in greener solvents, like water or supercritical fluids, or that use recyclable catalysts can be guided by theoretical calculations of reaction thermodynamics and kinetics in these media. nih.gov

Table 4: Examples of Computationally Guided Catalyst and Process Design

| Application Area | Computational Approach | Objective and Outcome |

|---|---|---|

| Artificial Hydrolase Design | Protein design software (e.g., Rosetta) | Designing a protein scaffold to host a catalytic dyad or triad for ester hydrolysis. ub.edubiorxiv.org |

| Asymmetric Hydrogenation | QM/MM methods | Screening chiral ligands to predict which will give the highest enantioselectivity for a given substrate. acs.org |

| Chemoenzymatic Synthesis | Molecular modeling, DFT | Optimizing reaction conditions for lipase-mediated resolutions to produce enantiopure β-amino esters. nih.gov |

| Sustainable Solvents | Molecular Dynamics (MD) | Studying the behavior and stability of reactants and catalysts in alternative solvents like ionic liquids or supercritical CO₂. nih.gov |

Advanced Analytical Strategies for Mechanistic Elucidation and Process Monitoring

Chromatographic Techniques for Reaction Progress and Product Profiling

Chromatographic methods are indispensable for the real-time monitoring of the esterification of L-phenylalanine and for assessing the purity of the resulting product.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of the synthesis of L-Phenylalanine allyl ester. google.com By periodically analyzing aliquots of the reaction mixture, the consumption of the starting material, L-phenylalanine, and the formation of the product, H-L-Phe-Oall HCl, can be quantified. This allows for the determination of the reaction endpoint, ensuring the process is not prematurely terminated or unnecessarily prolonged, thereby maximizing yield and minimizing byproduct formation. google.com

Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the analytes. biosynth.com A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile. utdallas.edu The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the polar starting material from the more hydrophobic ester product. utdallas.edu UV detection, commonly at 210 nm or 254 nm, is used for quantification.

Table 1: Illustrative HPLC Method Parameters for Monitoring this compound Synthesis

| Parameter | Condition |

| Column | C18, 4.6 x 100 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 40 °C |

This table presents a typical set of starting conditions for method development. Actual parameters may vary based on the specific reaction conditions and instrumentation.

Chiral Chromatography for Enantiomeric Excess Determination

Since the biological activity of peptides is highly dependent on their stereochemistry, ensuring the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of the L-phenylalanine allyl ester. researchgate.net This technique can separate the L-enantiomer from any contaminating D-enantiomer that may have formed due to racemization during the synthesis or from impurities in the starting materials. researchgate.netresearchgate.net

Various chiral stationary phases (CSPs) are available for this purpose, including those based on cyclodextrins, cyclofructans, and macrocyclic antibiotics like teicoplanin and ristocetin. researchgate.net The choice of CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. researchgate.netresearchgate.net For instance, a LARIHC™ CF6-P column, an alkyl-derivatized cyclofructan 6 CSP, has shown effectiveness in separating primary amine enantiomers, including amino acid esters. Ultra-Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography, has also been successfully used for the chiral separation of phenylalanine methyl esters, offering higher resolution and throughput compared to normal-phase HPLC.

Table 2: Example Chiral HPLC System for Phenylalanine Ester Enantiomers

| Parameter | Condition |

| Column | LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm |

| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at 254 nm |

This table provides an example of a chiral separation method. The specific conditions would need to be optimized for this compound.

Spectroscopic Methods for Structural and Mechanistic Insights

Spectroscopic techniques provide invaluable information on the molecular structure of this compound and can be used to identify reaction intermediates, thereby elucidating the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. mdpi.comuzh.ch Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, characteristic signals for the allyl group protons (typically in the range of 5-6 ppm for the vinyl protons and around 4.6 ppm for the methylene (B1212753) protons) and the aromatic protons of the phenyl ring (around 7.3 ppm) would be expected. The protons of the amino acid backbone, including the alpha-proton and the beta-protons, will also show distinct chemical shifts and coupling patterns. The presence of the hydrochloride salt will influence the chemical shift of the amine protons.

¹³C NMR spectroscopy complements the ¹H NMR data, showing distinct signals for the carbonyl carbon of the ester, the carbons of the allyl group, and the carbons of the phenyl ring. unesp.br By analyzing the NMR spectra of the reaction mixture at different time points, it is possible to identify and characterize any reaction intermediates that may form, providing insight into the reaction pathway. researchgate.net For instance, the formation of any side products due to reactions involving the allyl group could be detected.

Mass Spectrometry (MS) for Complex Mixture Analysis and Oligomer Characterization (e.g., MALDI-TOF)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to analyze the composition of complex reaction mixtures. biosynth.comijsra.net Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) to provide mass information for the separated components. biosynth.comresearchgate.net This is particularly useful for identifying minor impurities and byproducts in the synthesis of this compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another valuable tool, especially for the characterization of potential oligomers that might form during the synthesis or subsequent handling of the amino acid ester. shimadzu.comcreative-proteomics.com Although less common for a simple amino acid ester, oligomerization can be a side reaction in peptide synthesis. MALDI-TOF can quickly provide the molecular weights of these larger species. researchgate.netnih.gov The technique involves embedding the analyte in a matrix that absorbs the laser energy, leading to soft ionization and minimizing fragmentation of the analyte. creative-proteomics.com

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (as free base) | 206.11 |

| [M+Na]⁺ (as free base) | 228.10 |

M refers to the molecular formula of the free base, C₁₂H₁₅NO₂. The observed m/z values in the mass spectrum would confirm the identity of the product.

X-Ray Diffraction for Solid-State Structure Determination of Reaction Products and Key Intermediates

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org For this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding involving the ammonium (B1175870) group and the chloride ion, which dictate the crystal packing. acs.orgjocpr.com

Powder X-ray diffraction (PXRD) can be used to characterize the bulk crystalline material, confirming its phase purity and identifying the crystal system. ua.ptrsc.org While obtaining a single crystal of a reaction intermediate can be challenging, XRD analysis of the final product, this compound, provides unambiguous structural proof. The crystal structure of L-phenylalanine has been determined using this method, and similar studies on its derivatives, including hydrochloride salts, provide valuable comparative data. acs.orgrsc.orgresearchgate.net

Real-Time Reaction Monitoring Techniques and In-Situ Analysis

The synthesis of this compound (L-Phenylalanine allyl ester hydrochloride) via the esterification of L-Phenylalanine with allyl alcohol in the presence of an acid catalyst is a process that benefits significantly from advanced analytical strategies for mechanistic elucidation and process control. Real-time reaction monitoring, a cornerstone of Process Analytical Technology (PAT), allows for the continuous in-situ analysis of critical process parameters and quality attributes. This approach provides a dynamic understanding of the reaction kinetics, the formation of intermediates, and the consumption of reactants, thereby enabling enhanced process efficiency, consistency, and safety. The primary techniques employed for the in-situ monitoring of this esterification are spectroscopic methods such as Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful tool for monitoring the progress of the esterification of L-Phenylalanine. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected in real-time without the need for sample extraction. The key to this monitoring is tracking the changes in the characteristic vibrational frequencies of the functional groups of the reactants and the product.

The reaction involves the conversion of a carboxylic acid and an alcohol into an ester. This transformation can be followed by observing the disappearance of the C=O stretching vibration of the carboxylic acid group in L-Phenylalanine and the simultaneous appearance of the C=O stretching vibration of the newly formed ester group in this compound. rsc.orguwimona.edu.jmspectroscopyonline.comorgchemboulder.com The broad O-H stretch of the carboxylic acid also diminishes as the reaction proceeds.

Table 1: Hypothetical FT-IR Data for Real-Time Monitoring of this compound Synthesis

| Time (min) | L-Phenylalanine C=O Absorbance (approx. 1735-1700 cm⁻¹) | This compound C=O Absorbance (approx. 1750-1735 cm⁻¹) | Allyl Alcohol C-O Stretch Absorbance (approx. 1030 cm⁻¹) |

| 0 | 1.00 | 0.00 | 1.00 |

| 15 | 0.75 | 0.25 | 0.78 |

| 30 | 0.52 | 0.48 | 0.55 |

| 60 | 0.21 | 0.79 | 0.25 |

| 90 | 0.05 | 0.95 | 0.06 |

| 120 | <0.01 | >0.99 | <0.01 |

Note: Absorbance values are normalized for illustrative purposes. Actual values depend on concentration and probe path length. Characteristic wavenumbers are based on typical ranges for the functional groups. rsc.orgspectroscopyonline.comorgchemboulder.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgucla.edu

By plotting the absorbance of these characteristic peaks against time, a reaction profile can be generated. This allows for the precise determination of the reaction endpoint, ensuring that the reaction is driven to completion without unnecessary extensions of reaction time, which could lead to impurity formation.

Raman Spectroscopy

Raman spectroscopy offers several advantages for in-situ reaction monitoring, including its insensitivity to water, which is a byproduct of esterification, and the ability to use fiber-optic probes for remote analysis. oregonstate.eduhoriba.com For the synthesis of this compound, Raman spectroscopy can track the consumption of L-Phenylalanine and the formation of the allyl ester.

Key spectral changes would include the decrease in the intensity of the C=O stretching band of the carboxylic acid in L-Phenylalanine and the emergence of the ester C=O band. royalsocietypublishing.orguci.edu Additionally, the vibrations associated with the allyl group of allyl alcohol and the phenyl ring of L-Phenylalanine can be monitored. semanticscholar.orgkoreascience.krresearchgate.netrsc.orgscielo.org.mxresearchgate.netnih.gov For instance, the C=C stretch of the allyl group at approximately 1645 cm⁻¹ would be a useful marker to track the consumption of allyl alcohol.

Table 2: Potential Raman Shifts for In-Situ Analysis of this compound Formation

| Compound | Key Functional Group | Characteristic Raman Shift (cm⁻¹) | Monitored Trend |

| L-Phenylalanine | Phenyl Ring Breathing | ~1001 | Stable (Internal Standard) |

| L-Phenylalanine | Carboxylic Acid C=O Stretch | ~1660-1680 | Decreasing Intensity |

| Allyl Alcohol | C=C Stretch | ~1645 | Decreasing Intensity |

| This compound | Ester C=O Stretch | ~1730-1745 | Increasing Intensity |

| This compound | Ester C-O-C Stretch | ~1100-1300 | Increasing Intensity |

Note: These are representative values. The exact peak positions can be influenced by the reaction matrix and intermolecular interactions. uci.edusemanticscholar.orgkoreascience.krresearchgate.netrsc.orgscielo.org.mxnih.govchemicalbook.com

Multivariate data analysis techniques, such as partial least squares (PLS) regression, can be applied to the collected Raman spectra to build a quantitative model. This model can then predict the real-time concentration of reactants and products, providing a comprehensive overview of the reaction's progress. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Benchtop NMR spectrometers have made it feasible to use this highly specific and quantitative technique for online reaction monitoring in a laboratory or plant setting. researchgate.net For the esterification of L-Phenylalanine, ¹H NMR spectroscopy can provide unambiguous structural information and concentration data over time.

A flow cell connected to the reactor allows the reaction mixture to be continuously passed through the NMR spectrometer. The progress of the reaction can be monitored by integrating the signals of specific protons that are unique to the reactants and the product.

Key proton signals to monitor would include:

The α-proton of L-Phenylalanine, which will experience a downfield shift upon conversion to the ester. researchgate.netchemicalbook.comchemicalbook.comhmdb.ca

The methylene protons (-CH₂-) of the allyl group in allyl alcohol, which will also shift upon esterification. researchgate.nethmdb.caresearchgate.netchemicalbook.com

The appearance of new signals corresponding to the protons of the allyl ester group in this compound. chemicalbook.comsci-hub.st

Table 3: Illustrative ¹H NMR Chemical Shift Changes for Monitoring this compound Synthesis

| Proton Environment | Reactant Chemical Shift (δ ppm) | Product Chemical Shift (δ ppm) | Monitored Trend |

| L-Phe α-CH | ~3.9-4.2 | ~4.3-4.6 | Decrease in reactant signal, increase in product signal |

| Allyl-CH₂-O | ~4.1 | ~4.6-4.8 | Decrease in reactant signal, increase in product signal |

| Allyl =CH | ~5.9 | ~5.9-6.1 | Signal shifts and changes in multiplicity |

| Allyl =CH₂ | ~5.2-5.3 | ~5.2-5.4 | Signal shifts and changes in multiplicity |

Note: Chemical shifts are approximate and can vary based on the solvent and other components in the reaction mixture. Data is inferred from typical values for similar structures. uwimona.edu.jmoregonstate.eduresearchgate.netchemicalbook.comhmdb.caresearchgate.netchemicalbook.comchemicalbook.comsci-hub.stopenstax.orgmnstate.edubmrb.io

By comparing the integrals of the reactant and product signals, the percentage conversion can be calculated in real-time. This direct and calibration-free quantification is a significant advantage of NMR spectroscopy for process monitoring. researchgate.net

Future Research Directions and Emerging Applications of L Phenylalanine Allyl Ester Hydrochloride

Development of Novel and More Efficient Synthetic Routes

Current methods for synthesizing amino acid esters often involve direct esterification of the corresponding amino acid. For instance, L-phenylalanine methyl ester hydrochloride can be prepared by reacting L-phenylalanine with thionyl chloride in methanol. rsc.org Similar principles can be applied to the synthesis of the allyl ester, though research into optimizing reaction conditions for allyl alcohol is a continuing area of interest.

Key areas for future development include:

Catalytic Methods: Exploring novel catalysts to facilitate the esterification of L-phenylalanine with allyl alcohol, potentially lowering reaction temperatures and reducing the need for stoichiometric activating agents.

Enzymatic Synthesis: Investigating the use of enzymes, such as lipases or proteases, to catalyze the esterification in a highly selective and environmentally friendly manner. Chemoenzymatic pathways that combine chemical and biological transformations are gaining traction for producing optically pure compounds. ucl.ac.ukresearchgate.netacs.org

Protecting-Group-Free Synthesis: Developing synthetic routes that avoid the use of protecting groups for the amino functionality would significantly improve atom economy and reduce the number of synthetic steps. beilstein-journals.org

Table 1: Comparison of Synthetic Approaches for Amino Acid Esters

| Synthetic Method | Description | Potential Advantages for H-L-Phe-OAll HCl Synthesis | References |

|---|---|---|---|

| Direct Acid-Catalyzed Esterification | Reaction of the amino acid with an alcohol in the presence of a strong acid catalyst. | Well-established, straightforward procedure. | rsc.org |

| Enzymatic Resolution | Utilizing enzymes to selectively hydrolyze a racemic ester, leaving the desired enantiomer. | High enantioselectivity, mild reaction conditions. | researchgate.net |

| Transition-Metal Catalyzed Allylation | Employing palladium or other transition metal catalysts to facilitate the allylation of the carboxylic acid. | High efficiency and functional group tolerance. | rsc.org |

Expansion into New Frontiers of Organic Synthesis and Material Science

The unique structural features of this compound, combining a chiral amino acid core with a reactive allyl group, make it a valuable precursor for a wide range of applications beyond traditional peptide synthesis.

In organic synthesis , the allyl ester can serve as a versatile building block. The allyl group can participate in various transformations, including:

Palladium-Catalyzed Reactions: The allyl group is amenable to palladium-catalyzed reactions, such as allylic alkylation and cross-coupling reactions, allowing for the introduction of diverse functionalities. rsc.org

Metathesis Reactions: Olefin metathesis provides a powerful tool for carbon-carbon bond formation, and the allyl group of this compound can be a substrate for such reactions to create macrocycles or polymers.

1,3-Dipolar Cycloadditions: The double bond of the allyl group can react with 1,3-dipoles like nitrile imines to form heterocyclic structures. ru.nl

In material science , the ability of phenylalanine-containing molecules to self-assemble into well-defined nanostructures is a burgeoning field of research. acs.org The introduction of a polymerizable allyl group could enable the formation of novel biomaterials. For instance, polypeptides with complex chain topologies can be synthesized using primary amine hydrochloride-initiated polymerization. chinesechemsoc.org Future research could explore the polymerization of this compound or its derivatives to create:

Hydrogels: Cross-linked polymers with high water content, potentially for applications in drug delivery and tissue engineering.

Nanofibers and Nanotubes: Self-assembling peptide-based materials with applications in electronics and catalysis. acs.org

Functional Polymers: Polymers with tailored properties based on the chiral phenylalanine backbone and the functionality introduced via the allyl group.

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. researchgate.net The integration of this compound into flow chemistry setups represents a significant area for future development.

The synthesis of API precursors, for example, has been optimized using flow-photochemical conditions starting from L-phenylalanine methyl ester hydrochloride. mdpi.com Similar strategies could be developed for this compound. Key research areas include:

Continuous Esterification: Designing a flow reactor for the continuous and efficient synthesis of this compound from L-phenylalanine and allyl alcohol.

Automated Synthesis: Integrating flow chemistry with automated platforms for the rapid synthesis and screening of libraries of compounds derived from this compound. This could accelerate drug discovery and materials development.

The application of continuous-flow has shown promise in the enzymatic resolution of phenylalanine esters, achieving high enantiomeric excess. researchgate.net This approach could be adapted for the production of enantiomerically pure this compound.

Advanced Protecting Group Strategies and Orthogonal Chemical Methodologies

In peptide synthesis and other complex molecule construction, the use of orthogonal protecting groups is crucial. biosynth.com An orthogonal protecting group can be removed under specific conditions without affecting other protecting groups in the molecule. The allyl ester of this compound is a key component of such strategies.

The allyl group is stable to the acidic conditions used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove fluorenylmethyloxycarbonyl (Fmoc) groups, two of the most common N-protecting groups in peptide synthesis. peptide.com The allyl group can be selectively removed using palladium catalysts. peptide.comsigmaaldrich.comorganic-chemistry.org

Future research in this area will likely focus on:

Novel Orthogonal Partners: Exploring new protecting groups that are compatible with the allyl ester, enabling the synthesis of even more complex and multifunctional molecules.

Bioorthogonal Chemistry: The allyl group can also be a handle for bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. ru.nlmdpi.com This could involve the development of new "click" reactions involving the allyl group for applications in chemical biology, such as protein labeling and imaging. iris-biotech.de Tetrazine ligations, a type of bioorthogonal reaction, have been used to modify phenylalanine derivatives. iris-biotech.deiris-biotech.de

Switchable Catalysis: Developing catalytic systems where the same catalyst can be "switched" to perform different reactions on a molecule containing an allyl ester, further enhancing synthetic efficiency.

Table 2: Orthogonality of the Allyl Ester Protecting Group

| Protecting Group | Typical Cleavage Conditions | Compatibility with Allyl Ester | References |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Compatible | biosynth.compeptide.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Basic (e.g., piperidine) | Compatible | peptide.com |

| Cbz (Carboxybenzyl) | Hydrogenolysis | Compatible | orgsyn.org |

| Allyl | Palladium(0) catalyst | N/A | peptide.comsigmaaldrich.com |

Q & A

Q. What are the recommended protocols for synthesizing H-L-Phe-Oall HCl with high purity?

To achieve high-purity this compound, follow these steps:

- Reagent preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Pre-cool reagents to 0–5°C if the reaction is exothermic.

- Esterification : React L-phenylalanine derivatives with alcohol (e.g., methanol) under acidic conditions (HCl gas or concentrated HCl). Monitor pH to maintain <2.0 using a calibrated pH meter .

- Purification : Recrystallize the product using ethanol/water mixtures. Centrifuge at 4°C to isolate crystals, and dry under vacuum (20–25 mmHg) for 24 hours .

- Purity verification : Conduct HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

Q. How should this compound be stored to ensure long-term stability?

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Stability monitoring : Perform monthly FT-IR analysis to detect amine group oxidation or ester bond hydrolysis .

Q. What analytical techniques are suitable for characterizing this compound?

- Structural confirmation : Use NMR (¹H and ¹³C) to verify the ester and hydrochloride groups. Key peaks include δ 3.7 ppm (methoxy protons) and δ 8.2 ppm (HCl proton) .

- Elemental analysis : Validate C, H, N, and Cl content with a deviation tolerance of ±0.3% from theoretical values .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (typically >200°C for similar compounds) .

Advanced Research Questions

Q. How can researchers mitigate interference from degradation products in LC-MS quantification?

- Sample preparation : Acidify mobile phases (0.1% formic acid) to suppress unwanted adducts. Use solid-phase extraction (SPE) with C18 cartridges to isolate intact this compound from hydrolyzed byproducts .

- Mass spectrometry parameters : Optimize collision energy (e.g., 20–30 eV) to fragment degradation products (e.g., free phenylalanine) without affecting the parent ion (m/z 215.7) .

- Validation : Spike samples with deuterated internal standards (e.g., D₅-H-L-Phe-Oall HCl) to correct matrix effects .

Q. What experimental designs are effective for studying this compound’s reactivity in biological systems?

- In vitro models : Incubate with liver microsomes (e.g., human S9 fraction) at 37°C under physiological pH (7.4). Monitor esterase-mediated hydrolysis via time-resolved HPLC .